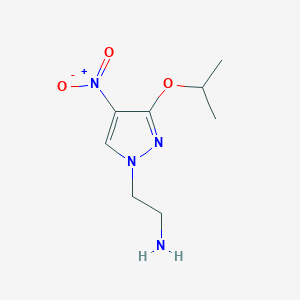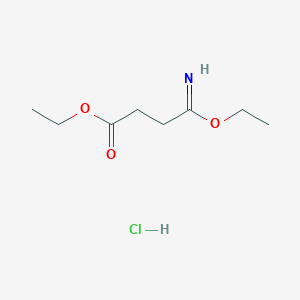
Ethyl 4-ethoxy-4-iminobutanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethoxy-4-iminobutanoate hydrochloride is a chemical compound with the CAS Number: 90205-55-3 . It has a molecular weight of 209.67 . The IUPAC name for this compound is ethyl 4-amino-4-ethoxybut-3-enoate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 4-ethoxy-4-iminobutanoate hydrochloride is1S/C8H15NO3.ClH/c1-3-11-7(9)5-6-8(10)12-4-2;/h5H,3-4,6,9H2,1-2H3;1H . Physical And Chemical Properties Analysis
Ethyl 4-ethoxy-4-iminobutanoate hydrochloride is a powder . It has a melting point of 89-90°C .Wissenschaftliche Forschungsanwendungen
Biosynthesis and Biocatalysis
Research highlights the importance of Ethyl 4-ethoxy-4-iminobutanoate hydrochloride and its derivatives in the biosynthesis of optically pure compounds. For example, Ethyl (S)-4-chloro-3-hydroxybutanoate ester is a precursor of enantiopure intermediates used for producing chiral drugs, such as statins. Biocatalysis offers advantages such as low cost, mild reaction conditions, and high enantioselectivity. Novel carbonyl reductases have been discovered for the industrial production of these intermediates with high enantiomeric excess (Q. Ye, P. Ouyang, & Hanjie Ying, 2011).
Chemical Synthesis
The compound and its analogs serve as key intermediates in the synthesis of various bioactive molecules. For instance, Ethyl (R)-4-Chloro-3-hydroxybutanoate was synthesized using whole recombinant cells of Escherichia coli, demonstrating the compound's role in producing enantiopure chemicals (Hiroaki Yamamoto, A. Matsuyama, & Yoshinori Kobayashi, 2002).
Enantioselective Reduction
Microbial and enzymatic systems have been extensively studied for the enantioselective reduction of related esters to produce optically active intermediates. These processes are crucial for the pharmaceutical industry, enabling the synthesis of high-value chiral drugs. For example, the microbial reduction of Ethyl 4-chloro-3-oxobutanoate to Ethyl (S)-4-chloro-3-hydroxybutanoate using Aureobasidium pullulans in an aqueous/ionic liquid biphase system showed high conversion and enantiomeric excess, underscoring the potential for biocatalysis in green chemistry (Fan Zhang, Y. Ni, Zhi-hao Sun, P. Zheng, Wenqing Lin, Po Zhu, & N. Ju, 2008).
Synthesis of Chiral Building Blocks
The compound's derivatives are pivotal in synthesizing chiral building blocks for drugs. For instance, the synthesis of optically pure Ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes illustrates the compound's role in producing enantiopure pharmaceutical intermediates with 100% enantiomeric excess (N. Kizaki, Y. Yasohara, J. Hasegawa, M. Wada, M. Kataoka, & S. Shimizu, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-ethoxy-4-iminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-3-11-7(9)5-6-8(10)12-4-2;/h9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJVDDDKGNFQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCC(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethoxy-4-iminobutanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-methoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2562900.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562904.png)
![3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2562905.png)

![tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2562907.png)
![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)
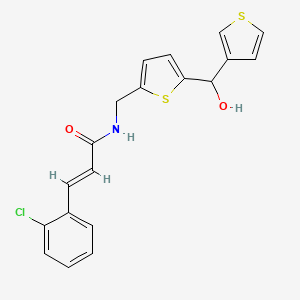
![4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione](/img/structure/B2562911.png)
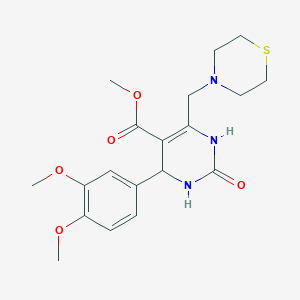
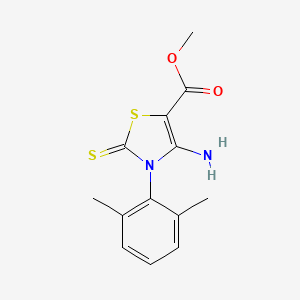
![1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride](/img/structure/B2562919.png)
![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)
